molecular formula C9H9F2N B7968182 3-(2,3-Difluorophenyl)azetidine

3-(2,3-Difluorophenyl)azetidine

Cat. No.: B7968182
M. Wt: 169.17 g/mol
InChI Key: DJRKNNCYYQNPRB-UHFFFAOYSA-N
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Description

3-(2,3-Difluorophenyl)azetidine is a chemical compound with the molecular formula C9H9F2N. It is a member of the azetidine family, which are four-membered nitrogen-containing heterocycles. The presence of the difluorophenyl group at the 3-position of the azetidine ring imparts unique chemical properties to this compound, making it of interest in various fields of scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,3-Difluorophenyl)azetidine typically involves the reaction of 2,3-difluorobenzylamine with an appropriate azetidine precursor. One common method includes the use of a catalytic amount of gold(I) complex, such as Au(PPh3)(NTf2), in the presence of 3,5-dichloropyridine N-oxide and methanesulfonic acid. This reaction proceeds under mild conditions and yields the desired azetidine derivative .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar catalytic processes. The use of microwave irradiation and solid supports like alumina can enhance the efficiency and yield of the reaction, making it suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions: 3-(2,3-Difluorophenyl)azetidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the azetidine ring.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like sodium azide or potassium cyanide under basic conditions.

Major Products: The major products formed from these reactions include N-oxides, amines, and various substituted azetidines, depending on the specific reagents and conditions used .

Scientific Research Applications

3-(2,3-Difluorophenyl)azetidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2,3-Difluorophenyl)azetidine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group enhances the binding affinity and specificity of the compound, allowing it to modulate biological pathways effectively. The ring strain of the azetidine moiety also contributes to its reactivity, facilitating interactions with target molecules .

Comparison with Similar Compounds

    Azetidine: The parent compound without the difluorophenyl group.

    3-Phenylazetidine: Similar structure but with a phenyl group instead of a difluorophenyl group.

    2,3-Difluoroaniline: Contains the difluorophenyl group but lacks the azetidine ring.

Uniqueness: 3-(2,3-Difluorophenyl)azetidine is unique due to the presence of both the azetidine ring and the difluorophenyl group. This combination imparts distinct chemical and biological properties, making it more reactive and selective compared to its analogs .

Properties

IUPAC Name

3-(2,3-difluorophenyl)azetidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2N/c10-8-3-1-2-7(9(8)11)6-4-12-5-6/h1-3,6,12H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJRKNNCYYQNPRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)C2=C(C(=CC=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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